molecular formula C17H22N2O4 B2565239 1-Acetyl-4-[3-(3,5-dimethylpyrazolyl)-2-hydroxypropoxy]-3-methoxybenzene CAS No. 890643-78-4

1-Acetyl-4-[3-(3,5-dimethylpyrazolyl)-2-hydroxypropoxy]-3-methoxybenzene

Cat. No.: B2565239
CAS No.: 890643-78-4
M. Wt: 318.373
InChI Key: ZPMZCAYJNVYVDC-UHFFFAOYSA-N
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Description

1-Acetyl-4-[3-(3,5-dimethylpyrazolyl)-2-hydroxypropoxy]-3-methoxybenzene is a synthetic compound known for its applications in treating cardiovascular diseases. This compound, also referred to by its chemical structure, is characterized by the presence of a pyrazole ring substituted with dimethyl groups, a hydroxypropoxy linkage, and a methoxybenzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-[3-(3,5-dimethylpyrazolyl)-2-hydroxypropoxy]-3-methoxybenzene typically involves multiple steps:

    Formation of 3,5-Dimethylpyrazole: This is achieved through the condensation of acetylacetone with hydrazine.

    Attachment of the Hydroxypropoxy Group: The 3,5-dimethylpyrazole is then reacted with an appropriate epoxide to introduce the hydroxypropoxy group.

    Final Coupling: The intermediate is coupled with 1-acetyl-4-hydroxy-3-methoxybenzene under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-[3-(3,5-dimethylpyrazolyl)-2-hydroxypropoxy]-3-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone under strong oxidizing conditions.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Properties

IUPAC Name

1-[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-11-7-12(2)19(18-11)9-15(21)10-23-16-6-5-14(13(3)20)8-17(16)22-4/h5-8,15,21H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMZCAYJNVYVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(COC2=C(C=C(C=C2)C(=O)C)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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